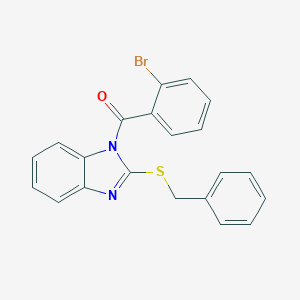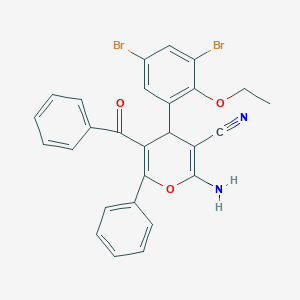
2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction, often using a phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups in the purine ring.
Substitution: Nucleophilic substitution reactions can modify the acetamide or hydroxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Phenol derivatives, amines.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Signal Transduction: May play a role in cellular signaling pathways.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases such as cancer and viral infections.
Drug Development: A lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biotechnological tools and processes.
Mechanism of Action
The mechanism of action of “2-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-9(6H)-yl)-N-(3-hydroxyphenyl)acetamide” involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: Used in the treatment of gout.
Uniqueness
Structural Features: The presence of both a hydroxyphenyl and an acetamide group makes it unique.
Biological Activity: Its specific interactions with molecular targets differentiate it from other purine derivatives.
Properties
Molecular Formula |
C15H15N5O4 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C15H15N5O4/c1-18-13-12(14(23)19(2)15(18)24)16-8-20(13)7-11(22)17-9-4-3-5-10(21)6-9/h3-6,8,21H,7H2,1-2H3,(H,17,22) |
InChI Key |
MIJCQTNBHCVVKJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B315687.png)
![4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B315690.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide](/img/structure/B315692.png)
![N-[5-({1-[(4-bromoanilino)carbonyl]propyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B315694.png)

![N-(2-ethylphenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B315700.png)
![methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B315702.png)
![8-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B315704.png)

![Ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B315708.png)

![4-(4-{[4-ETHOXY-3-(2-ETHOXY-2-OXOETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID](/img/structure/B315710.png)
![methyl 6-amino-5-cyano-4-[3-ethoxy-4-(2-propynyloxy)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B315712.png)

